N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide
Description
N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a fused thiazoloazepin core linked to a benzo[b]thiophene carboxamide moiety. This structure is associated with diverse biological activities, including anticancer and antimicrobial properties, as inferred from structurally related analogs .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S2/c20-14(12-8-9-4-1-2-6-11(9)22-12)19-16-18-10-5-3-7-17-15(21)13(10)23-16/h1-2,4,6,8H,3,5,7H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDGYOKGULJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide involves multiple steps. One common method starts with the preparation of the thiazoloazepine core, which is then fused with the benzo[b]thiophene ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazoloazepine or benzo[b]thiophene rings.
Scientific Research Applications
Medicinal Chemistry
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide is being investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets such as enzymes or receptors involved in various disease pathways.
Key Areas of Investigation:
- Anticancer Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines. The compound may inhibit specific pathways essential for tumor growth and survival.
- Antimicrobial Properties: Research is ongoing to evaluate its efficacy against various bacterial and fungal strains, which could lead to the development of new antibiotics.
Biological Research
The compound's unique thiazole and azepine rings make it a valuable tool in biological studies. It can be utilized to explore molecular interactions within cellular systems.
Applications in Biology:
- Biochemical Assays: Used as a probe to study enzyme activity or receptor binding in cellular assays.
- Signal Transduction Studies: Investigating its role in modulating signaling pathways related to cell proliferation and apoptosis.
Materials Science
In addition to its biological applications, this compound can serve as a building block for synthesizing new materials with specific properties.
Potential Uses:
- Polymer Chemistry: It can be incorporated into polymer matrices to enhance mechanical properties or introduce functional characteristics.
- Nanotechnology: Its unique structure may facilitate the development of nanomaterials with tailored functionalities for applications in electronics or drug delivery systems.
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various thiazole derivatives, including this compound. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values comparable to established chemotherapeutics .
Antimicrobial Efficacy Assessment
Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings demonstrated that it inhibited bacterial growth effectively at low concentrations .
Mechanism of Action
The mechanism of action of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. One known target is the serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation and DNA damage response . By interacting with this kinase, the compound can influence cellular processes such as cell cycle arrest and suppression of cellular proliferation.
Comparison with Similar Compounds
N-(4-Oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide
- Structure : Shares the thiazoloazepin core but replaces the benzo[b]thiophene carboxamide with an acetamide group.
- Molecular Formula : C₉H₁₁N₃O₂S (vs. C₁₅H₁₃N₃O₂S₂ for the target compound).
- Key Differences : Reduced molecular weight and absence of aromatic benzo[b]thiophene may limit π-interactions and alter solubility .
N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Features a cyclohepta[b]thiophene instead of thiazoloazepin, with a nitrothiophene carboxamide.
- Molecular Formula : C₁₅H₁₃N₃O₃S₂.
Benzo[b]thiophene Carboxamide Derivatives
6-(4-Substituted Phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide Hydrochlorides
- Examples: Compounds 42–47 (e.g., 6-(4-cyanophenyl), 6-(4-methylsulfonylphenyl)) .
- Structure : Retain the benzo[b]thiophene carboxamide backbone but vary in substituents on the phenyl ring.
- Key Findings :
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide Hydrochloride
- Structure : Substitutes the thiazoloazepin with a quinuclidine moiety.
- Key Differences : The rigid quinuclidine ring may enhance binding to cholinergic receptors, suggesting divergent biological targets compared to the thiazoloazepin analog .
Thiazole-Based Carboxamides
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Structure : Combines a thiazole ring with nitrothiophene carboxamide.
- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂.
- Key Differences : The trifluoromethyl group increases lipophilicity and bioavailability, while the nitro group confers antibacterial activity .
Comparative Data Table
Key Research Findings
- Role of Substituents: Electron-deficient groups (e.g., –NO₂, –CN) on aromatic rings enhance target binding in enzyme inhibition assays, as seen in nitrothiophene and cyanophenyl derivatives .
- Solubility vs. Bioavailability : Hydrophilic substituents (e.g., –OH, –OCH₃) improve aqueous solubility but may necessitate prodrug strategies for cell penetration .
- Structural Rigidity : Quinuclidine and piperidine moieties influence conformational stability, affecting receptor selectivity .
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazoloazepine core and a benzo[b]thiophene moiety. Its molecular formula is , with a molecular weight of 313.4 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the thiazole ring followed by cyclization to create the azepine structure. Various catalysts and solvents are employed to optimize yield and purity.
1. Anticholinesterase Activity
Recent studies have indicated that compounds similar to N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, related compounds showed IC50 values ranging from 2.7 µM to 62.10 µM against AChE . This suggests that the thiazole and thiophene components may enhance binding affinity to the enzyme.
2. Antimicrobial Activity
Studies on similar thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, compounds derived from benzothiophene exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus . The mechanism involves disruption of bacterial cell wall synthesis.
3. Anticancer Potential
Research indicates that thiophene-based compounds can induce apoptosis in cancer cells. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against breast cancer cell lines . The proposed mechanism includes modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
| Study | Activity Assessed | IC50 Value | Cell Line/Model |
|---|---|---|---|
| Study A | AChE Inhibition | 2.7 µM | In vitro assays |
| Study B | Antimicrobial | - | S. aureus |
| Study C | Cytotoxicity | - | Breast cancer cells |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Binding to active sites of enzymes like AChE.
- Cellular Interaction : Inducing changes in cell membrane integrity leading to apoptosis in cancer cells.
Molecular docking studies further elucidate these interactions by predicting binding affinities and conformations within target sites .
Q & A
Q. What are the optimal synthetic routes and purification methods for synthesizing N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide?
Synthesis typically involves multi-step reactions, such as cyclocondensation or coupling of thiazoloazepine precursors with benzo[b]thiophene-2-carboxamide derivatives. For example:
- Reaction conditions : Reflux in ethanol or THF (60–90°C for 7–20 hours) with catalysts like ammonium acetate (#user-content-evidence-1)(#user-content-evidence-8).
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) or recrystallization from ethanol/water mixtures yields pure compounds (60–93% yields) (#user-content-evidence-1)(#user-content-evidence-9).
- Key intermediates : Thiazolidinone or triazepine scaffolds are critical precursors (#user-content-evidence-8)(#user-content-evidence-15).
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Standard protocols include:
- IR spectroscopy : Identifies functional groups (e.g., NH, C=O, C=N, C-S-C) at 1600–1750 cm⁻¹ (#user-content-evidence-1)(#user-content-evidence-9).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon frameworks (#user-content-evidence-1)(#user-content-evidence-8).
- Mass spectrometry : Confirms molecular ions (e.g., HRMS with <2 ppm error) and fragmentation patterns (#user-content-evidence-2)(#user-content-evidence-9).
Q. How is solubility and stability assessed for this compound in experimental settings?
- Solubility screening : Tested in DMSO, ethanol, or aqueous buffers (e.g., pH 7.4 PBS) via UV-Vis spectroscopy (#user-content-evidence-2)(#user-content-evidence-14).
- Stability studies : Incubate at 25–37°C for 24–72 hours, monitoring degradation via HPLC or LC-MS (#user-content-evidence-2)(#user-content-evidence-17).
Advanced Research Questions
Q. How can computational models predict the metabolic stability and aldehyde oxidase (AO) selectivity of this compound?
- Methodology : Use density functional theory (DFT) to calculate electron-deficient regions prone to AO-mediated oxidation. Validate with in vitro assays using human liver cytosol (HLC) (#user-content-evidence-2).
- Key parameters : LogP, molecular polar surface area, and hydrogen-bonding capacity correlate with AO substrate specificity (#user-content-evidence-2)(#user-content-evidence-17).
Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., halogens, methoxy groups) and evaluate potency in enzyme inhibition assays (IC₅₀) or cell-based models (#user-content-evidence-8)(#user-content-evidence-15).
- Data normalization : Use Z-score or fold-change metrics to compare activity across assays (e.g., bacterial growth inhibition vs. cytotoxicity) (#user-content-evidence-15)(#user-content-evidence-17).
Q. How are advanced derivatives designed to improve target binding affinity and pharmacokinetics?
- Fragment-based design : Merge thiazoloazepine cores with bioisosteres (e.g., oxazole for thiophene) to enhance lipophilicity or reduce metabolic clearance (#user-content-evidence-18)(#user-content-evidence-19).
- Pharmacokinetic optimization : Introduce fluorine atoms or methyl groups to increase metabolic stability (e.g., t₁/₂ >4 hours in rat plasma) (#user-content-evidence-8)(#user-content-evidence-14).
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Efficacy : Use murine infection models (e.g., Staphylococcus aureus sepsis) with dose-ranging studies (10–100 mg/kg, oral or IV) (#user-content-evidence-11)(#user-content-evidence-15).
- Toxicity : Assess hepatotoxicity via ALT/AST levels and histopathology in 28-day repeat-dose studies (#user-content-evidence-11)(#user-content-evidence-17).
Methodological Best Practices
- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability (#user-content-evidence-1)(#user-content-evidence-9).
- Data validation : Triplicate experiments with positive/negative controls (e.g., known AO inhibitors like hydralazine) ensure assay reliability (#user-content-evidence-2)(#user-content-evidence-17).
- Computational validation : Cross-check docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to refine predictive models (#user-content-evidence-2)(#user-content-evidence-18).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
